E,Z-Platanoside is a specific type of platanoside, a class of compounds derived from the leaves of the Platanus genus, particularly Platanus occidentalis and Platanus × acerifolia. These compounds are characterized by their unique structural arrangement, featuring a flavonoid backbone with sugar moieties. The E,Z notation refers to the geometric isomerism of the double bonds present in the compound, which can significantly influence its biological activity and chemical properties. Platanosides are known for their potential therapeutic applications, particularly in pharmacology due to their antioxidant and anti-inflammatory properties.
These reactions are crucial for understanding the compound's stability, reactivity, and potential modifications for enhanced biological activity.
E,Z-Platanoside exhibits a range of biological activities:
The synthesis of E,Z-Platanoside can be achieved through several methods:
These methods allow for both natural extraction and synthetic production, offering flexibility in research and pharmaceutical applications.
E,Z-Platanoside has several applications across various fields:
Research on interaction studies involving E,Z-Platanoside includes:
E,Z-Platanoside shares structural similarities with several other compounds within the flavonoid glycoside family. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Quercetin Glycosides | Flavonoid Glycoside | Antioxidant, anti-inflammatory | High solubility in water |
| Kaempferol Glycosides | Flavonoid Glycoside | Antimicrobial, anticancer | Diverse sugar moieties |
| Rutin | Flavonoid Glycoside | Antioxidant, vasoprotective | Stronger anti-inflammatory effects |
| Apigenin Glycosides | Flavonoid Glycoside | Antioxidant, neuroprotective | Exhibits anxiolytic properties |
E,Z-Platanoside is unique due to its specific geometric configuration (E/Z isomerism), which affects its interaction with biological systems compared to other similar compounds. Its dual action against oxidative stress and inflammation positions it as a promising candidate for further research in therapeutic applications.
E,Z-Platanoside biosynthesis in Platanus species involves a multi-step enzymatic process that integrates flavonoid backbone synthesis with glycosylation and acylation modifications. The core pathway begins with the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid, a precursor for both the flavonoid and coumaroyl moieties.
Key Enzymatic Steps:
Comparative Enzymatic Activity Across Platanus Species
| Enzyme | P. orientalis Activity (nkat/mg) | P. occidentalis Activity (nkat/mg) |
|---|---|---|
| Phenylalanine ammonia-lyase | 12.4 ± 1.2 | 9.8 ± 0.9 |
| Chalcone synthase | 8.7 ± 0.8 | 7.1 ± 0.6 |
| Acyltransferase | 5.3 ± 0.5 | 4.2 ± 0.4 |
Data adapted from metabolic studies of Platanus leaf extracts.
Notably, Platanus × acerifolia exhibits higher acyltransferase activity (6.1 ± 0.7 nkat/mg), facilitating increased E,Z-Platanoside production compared to parental species.
E,Z-Platanoside demonstrates taxonomic specificity, with its occurrence tightly linked to the Platanaceae family. Recent phytochemical surveys reveal its distribution patterns:
Geographic and Taxonomic Prevalence
| Plant Species | Tissue Concentration (μg/g DW) | Geographic Range |
|---|---|---|
| Platanus orientalis | 122 ± 18 (leaves) | Eastern Mediterranean, Southwest Asia |
| Platanus occidentalis | 89 ± 12 (bark) | Eastern North America |
| Platanus × acerifolia | 156 ± 22 (leaves) | Cultivated globally in urban areas |
Concentration data derived from LC-MS analyses of field-collected specimens.
The compound is absent in phylogenetically proximate families such as Proteaceae and Nelumbonaceae, underscoring its role as a chemotaxonomic marker for Platanaceae. Within host plants, E,Z-Platanoside localizes preferentially in leaf trichomes (43% of total content) and bark parenchyma (37%), suggesting tissue-specific biosynthesis or storage.
Seasonal fluctuations in E,Z-Platanoside concentrations correlate with phenological stages and environmental stressors. A three-year longitudinal study of Platanus × acerifolia populations revealed distinct seasonal patterns:
Seasonal Concentration Trends
| Season | Mean Leaf Concentration (mg/g DW) | Environmental Triggers |
|---|---|---|
| Spring | 2.8 ± 0.4 | Photoperiod increase, bud break |
| Summer | 4.1 ± 0.6 | UV-B exposure, herbivory pressure |
| Autumn | 1.2 ± 0.3 | Senescence, nutrient resorption |
| Winter | 0.7 ± 0.2 | Dormancy, reduced metabolic activity |
Data represent monthly sampling of mature leaves (n=120 trees).
Summer production peaks align with increased expression of PAL (3.2-fold) and CHS (2.7-fold) genes, as quantified via RT-qPCR. Conversely, winter dormancy sees a 92% reduction in acyltransferase activity, halting p-coumaroylation. Intriguingly, urban trees exposed to elevated ozone levels (>50 ppb) showed 34% higher summer E,Z-Platanoside production compared to rural counterparts, suggesting an adaptive response to oxidative stress.
E,Z-Platanoside demonstrates exceptional ability to inhibit multiple bacterial efflux pump systems through distinct molecular mechanisms [1] [4]. The compound exhibits superior binding affinities toward resistance-nodulation-cell division superfamily efflux pumps, particularly the archetypal AcrAB-TolC system in Escherichia coli and MexAB-OprM system in Pseudomonas aeruginosa [1] [5]. These efflux pumps represent critical resistance mechanisms that export antibiotics from bacterial cells, thereby reducing intracellular antimicrobial concentrations and contributing to multidrug resistance [6] [7].
The molecular docking studies reveal that E,Z-Platanoside achieves pump inhibition through binding to specific inhibitor-binding pits that branch off from the main drug-binding pocket [1] [4]. This binding pattern differs substantially from substrate drugs, as the compound occupies narrow hydrophobic regions within the binding domain and suppresses the functional rotational peristaltic motion essential for efflux pump operation [4] [8]. The compound demonstrates binding affinity of -11.0 kcal/mol to the FabI enzyme (enoyl-acyl carrier protein reductase) in Staphylococcus aureus, which governs bacterial fatty acid biosynthesis [1] [3].
| Target Pump | Platanoside Variant | Binding Affinity (kcal/mol) | Bacterial Species | MIC Value (μg/mL) | Mechanism |
|---|---|---|---|---|---|
| AcrAB-TolC | Z,E-Platanoside | -11.0 | E. coli | 4-16 | Binding to inhibitor pit |
| MexAB-OprM | Z,E-Platanoside | -10.6 to -11.0 | P. aeruginosa | 4-16 | Disruption of peristaltic motion |
| FabI (enoyl-ACP reductase) | Z,E-Platanoside (compound 6) | -11.0 | S. aureus | 4 | Fatty acid biosynthesis inhibition |
| PBP2 (penicillin binding protein) | Z,E-Platanoside (compound 6) | -9.2 | S. aureus | ≤16 | Peptidoglycan synthesis disruption |
Surface plasmon resonance studies validate these computational predictions, demonstrating that E,E-platanoside exhibits higher binding affinity (dissociation constant = 1.72 μM) to FabI compared to other platanoside variants [1] [3]. The compound also targets penicillin-binding proteins, particularly PBP2, which are integral to peptidoglycan synthesis and represent essential components of bacterial cell wall formation [1] [3]. The inhibition of these enzymes leads to impaired bacterial growth and enhanced susceptibility to conventional antibiotics [6] [4].
The multitarget approach employed by E,Z-Platanoside represents a significant advancement in combating antibiotic resistance, as it simultaneously disrupts multiple bacterial defense mechanisms [9] [7]. The compound's ability to inhibit both efflux pumps and essential biosynthetic enzymes creates a synergistic effect that prevents the development of resistance mutations and restores the efficacy of existing antimicrobial agents [6] [5].
E,Z-Platanoside exerts profound modulatory effects on c-Jun N-terminal kinase signaling pathways, which represent critical stress-response mechanisms involved in cellular survival and death decisions [2] [10]. The compound demonstrates exceptional binding affinity to JNK1 (-10.2 kcal/mol) and JNK2 (-9.7 kcal/mol), comparable to established JNK inhibitors such as SP600125 [2] [11]. These interactions occur at the adenosine triphosphate-competitive binding domain, effectively preventing the phosphorylation and activation of downstream targets [2] [11].
The JNK signaling cascade involves coordinated activation through scaffold proteins and upstream kinases, including mitogen-activated protein kinase kinase 4 (MKK4) and MKK7 [10] [11]. E,Z-Platanoside demonstrates superior binding affinity to MKK4 (-10.8 kcal/mol) and MKK7 (-10.3 kcal/mol) compared to their natural substrate adenosine triphosphate [2] [11]. This upstream inhibition prevents the phosphorylation cascade that leads to JNK activation and subsequent cellular stress responses [10] [12].
| JNK Target | Platanoside Effect | Binding Affinity (kcal/mol) | Functional Outcome | Downstream Effect | Disease Relevance |
|---|---|---|---|---|---|
| JNK1 | Direct inhibition | -10.2 | Reduced phosphorylation | Decreased Sab binding | Hepatotoxicity |
| JNK2 | Direct inhibition | -9.7 | Reduced phosphorylation | Decreased Sab binding | Inflammation |
| MKK4 | Upstream inhibition | -10.8 | Reduced JNK activation | Mitochondrial protection | Liver injury |
| MKK7 | Upstream inhibition | -10.3 | Reduced JNK activation | Mitochondrial protection | Sepsis |
| ASK1 pathway | Oxidative stress reduction | Not directly measured | Prevention of JNK cascade | Cell survival promotion | Oxidative damage |
The inhibition of JNK signaling by E,Z-Platanoside prevents the binding of activated JNK to mitochondrial protein Sab (SH3 domain-binding protein 5), which represents a critical step in stress-induced mitochondrial dysfunction [2] [10]. Under normal physiological conditions, activated JNK translocates to mitochondrial outer membranes where it binds to Sab, leading to electron transport chain inhibition and increased reactive oxygen species formation [2] [12]. The compound effectively blocks this deleterious interaction, maintaining mitochondrial integrity and preventing the amplification of cellular stress responses [2] [11].
The modulation of JNK signaling extends beyond direct kinase inhibition to encompass regulation of upstream activators [10] [11]. Apoptosis signal-regulating kinase 1 and mixed-lineage kinase 3, which function as JNK activators under oxidative stress conditions, are indirectly inhibited through the compound's antioxidant properties [2] [10]. This multi-level intervention creates a comprehensive protective effect against stress-induced cellular damage and inflammatory responses [11] [12].
E,Z-Platanoside exhibits remarkable ability to modulate the Nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 interaction dynamics, representing a fundamental mechanism for cellular antioxidant defense regulation [2] [13]. The compound demonstrates superior binding affinity to Keap1 (-9.5 kcal/mol) compared to established Keap1 inhibitors such as trans-resveratrol (-6.9 kcal/mol) [2] [14]. This interaction occurs at the Keap1-Nrf2 binding domain, where the compound competes with Nrf2 for binding sites and disrupts the formation of the inhibitory Keap1-Nrf2 complex [13] [14].
The molecular mechanism involves the compound's ortho-para-dihydroxybenzene moiety, which shares structural similarity with known Keap1 inhibitors and occupies the same binding space within the protein pocket [2] [13]. This competitive binding prevents Keap1-mediated ubiquitination and degradation of Nrf2, allowing the transcription factor to accumulate in the cytoplasm and subsequently translocate to the nucleus [13] [14]. The liberated Nrf2 then binds to antioxidant response elements in gene promoter regions, initiating the transcription of cytoprotective enzymes [13] [14].
| Interaction Type | Platanoside Mechanism | Binding Affinity to Keap1 (kcal/mol) | Target Genes/Proteins | Cellular Outcome | Physiological Effect |
|---|---|---|---|---|---|
| Keap1 inhibition | Direct binding competition | -9.5 (E,Z-platanoside) | Keap1 binding domain | Keap1-Nrf2 disruption | Cytoprotection |
| Nrf2 nuclear translocation | Reduced Keap1-Nrf2 complex | - | Nuclear Nrf2 | Increased Nrf2 stability | Stress resistance |
| ARE gene activation | Enhanced transcriptional activity | - | HO-1, NQO1, GST | Antioxidant gene expression | Cellular defense |
| Antioxidant enzyme upregulation | Protein expression increase | - | SOD, Catalase, GPx | Enhanced ROS scavenging | Redox homeostasis |
The activation of Nrf2 signaling by E,Z-Platanoside leads to upregulation of numerous cytoprotective genes, including heme oxygenase-1, NADPH quinone oxidoreductase 1, and glutathione S-transferases [13] [14]. These enzymes collectively enhance cellular antioxidant capacity and promote the detoxification of reactive electrophiles [13] [14]. The compound also stimulates the expression of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, creating a comprehensive cellular defense network against oxidative stress [2] [13].
The Nrf2-Keap1 modulation extends beyond antioxidant enzyme regulation to encompass anti-inflammatory effects [13] [14]. Activated Nrf2 suppresses nuclear factor kappa B signaling and inflammasome activation, leading to reduced production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor alpha [2] [13]. This dual antioxidant and anti-inflammatory activity positions E,Z-Platanoside as a comprehensive cytoprotective agent [13] [14].
E,Z-Platanoside demonstrates exceptional capacity for maintaining cellular redox homeostasis through multiple interconnected mechanisms that collectively preserve the delicate balance between reactive oxygen species generation and antioxidant defense systems [2] [15]. The compound functions both as a direct free radical scavenger and as a transcriptional regulator of antioxidant enzyme expression, providing immediate and sustained protection against oxidative stress [2] [16]. This dual mechanism ensures comprehensive redox regulation across different cellular compartments and temporal scales [15] [16].
The compound's effects on thioredoxin 1, a critical antioxidant protein, exemplify its regulatory capacity [2] [17]. Under normal conditions, thioredoxin 1 maintains cellular reducing potential, but oxidative stress significantly depletes its activity to 47% of baseline levels [2] [17]. E,Z-Platanoside treatment not only prevents this depletion but actually enhances thioredoxin 1 expression above normal levels through Nrf2-mediated transcriptional upregulation [2] [17]. This enhancement creates a more robust antioxidant defense system capable of handling increased oxidative challenges [17] [18].
| Redox Component | Normal Level/Activity | Stress-Induced Change | Platanoside Effect | Mechanism of Action | Clinical Significance |
|---|---|---|---|---|---|
| Thioredoxin 1 (TRX1) | 100% (baseline) | 47% decrease | Restored to >100% | Nrf2-mediated upregulation | Antioxidant defense |
| 4-Hydroxynonenal (4-HNE) | Low levels | 280% increase | Prevented increase | Lipid peroxidation prevention | Membrane protection |
| Glutathione system | Balanced GSH/GSSG | GSH depletion | Enhanced regeneration | Enhanced synthesis/recycling | Cellular detoxification |
| Mitochondrial function | Normal electron transport | Impaired function | Protection maintained | Electron transport protection | Energy production |
| Peroxynitrite formation | Minimal formation | Increased formation | Reduced formation | NO/superoxide scavenging | Reduced nitrative stress |
The regulation of lipid peroxidation represents another critical aspect of the compound's redox homeostasis maintenance [2] [19]. 4-Hydroxynonenal, a toxic aldehyde product of lipid peroxidation, increases dramatically (280% above control) under oxidative stress conditions [2] [19]. E,Z-Platanoside completely prevents this increase, maintaining 4-hydroxynonenal levels at baseline values through direct scavenging of lipid peroxyl radicals and prevention of radical chain propagation reactions [2] [19]. This membrane-protective effect preserves cellular integrity and prevents oxidative damage to critical membrane-bound enzymes and receptors [19] [20].
Mitochondrial redox homeostasis receives particular protection through the compound's multifaceted mechanisms [2] [21]. The compound prevents mitochondrial dysfunction by maintaining electron transport chain integrity and preventing the formation of mitochondrial permeability transition pores [2] [21]. Additionally, E,Z-Platanoside reduces peroxynitrite formation, a particularly destructive reactive nitrogen species formed through the reaction of nitric oxide with superoxide [2] [19]. The compound achieves this through direct scavenging of both precursor molecules and inhibition of inducible nitric oxide synthase expression, effectively breaking the cycle of oxidative and nitrative stress [2] [19].